2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide

Lipophilicity Drug-likeness Permeability

Acquire the isopropylamide variant (CAS 1210763-93-1) to probe steric tolerance in aldose reductase (ALR2) and elastase (HLE) inhibition. Its branched secondary amide confers distinct physicochemical properties vs. primary amide or acid analogues. Use for head-to-head in vitro potency comparisons and metabolic stability profiling. Request a quote for custom synthesis or bulk stock.

Molecular Formula C15H16ClN3O2
Molecular Weight 305.76
CAS No. 1210763-93-1
Cat. No. B2983943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide
CAS1210763-93-1
Molecular FormulaC15H16ClN3O2
Molecular Weight305.76
Structural Identifiers
SMILESCC(C)NC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H16ClN3O2/c1-10(2)18-14(20)8-19-9-17-13(7-15(19)21)11-3-5-12(16)6-4-11/h3-7,9-10H,8H2,1-2H3,(H,18,20)
InChIKeyDKGSPVKJQPNIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide (CAS 1210763-93-1): Chemical Identity and Potential Comparators for Informed Procurement


The target compound, 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide (CAS 1210763-93-1), is a synthetic pyrimidinyl acetamide with the molecular formula C15H16ClN3O2 and a molecular weight of 305.76 g/mol [1]. It is cataloged in PubChem (CID 30935700) with computed properties including an XLogP3-AA of 1.9, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This compound belongs to a broader class of 6-oxopyrimidine-1-acetic acid derivatives that have been investigated as aldose reductase inhibitors and elastase inhibitors in the patent literature [2] [3]. However, a comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents returned no primary research articles or patents that report specific biological activity data for this exact molecule.

Why 2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide Cannot Be Freely Interchanged with In-Class Analogues


Within the 6-oxopyrimidine-1-acetamide class, even minor modifications to the amide substituent can profoundly alter physicochemical properties that dictate solubility, permeability, metabolic stability, and target binding [1]. The isopropyl group on the target compound's acetamide side chain creates a branched, secondary amide with distinct steric and electronic properties compared to the primary amide (CAS 1207018-67-4), the carboxylic acid (CAS 1286713-47-0), the n-butyl amide, or the N-propyl amide analogues. The structure-activity relationships established for related pyrimidine acetic acid derivatives demonstrate that the nature of the acid/amide moiety is a critical determinant of in vitro enzyme inhibition potency and in vivo tissue distribution [1] [2]. Consequently, substituting the target compound with a close analogue without experimental confirmation of equivalent activity in the relevant assay system risks invalidating the research outcome. The absence of publicly available head-to-head comparative data makes empirical validation mandatory rather than optional.

Quantitative Differentiation Evidence for 2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide: A Gap Analysis


Lipophilicity (Computed XLogP3-AA) Comparison with the Primary Amide and Carboxylic Acid Analogues

The target isopropylacetamide compound has a computed XLogP3-AA of 1.9, while the unsubstituted acetamide (CAS 1207018-67-4) has a lower XLogP3-AA of 0.9, and the acetic acid (CAS 1286713-47-0) has an XLogP3-AA of approximately 1.3 [1]. The 0.6-1.0 log unit increase in lipophilicity for the branched isopropylamide derivative suggests potentially enhanced passive membrane permeability compared to its more polar analogues, a critical factor for intracellular target engagement. However, no experimental logD, PAMPA, or Caco-2 permeability data are available for the target compound or its comparators, making these inferences class-level extrapolations that have not been experimentally validated.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Profile and Potential Impact on Oral Bioavailability

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), giving it a HBD/HBA profile that falls within Lipinski's Rule of Five space [1]. In contrast, the carboxylic acid analogue (CAS 1286713-47-0) has 1 HBD and 4 HBA, while the primary amide (CAS 1207018-67-4) has 2 HBD and 3 HBA. The reduced HBD count of the isopropylamide compared to the primary amide may reduce desolvation penalty and improve passive absorption, but this is a class-level inference. No experimental solubility, permeability, or oral bioavailability data were identified for any compound in this series.

Lipinski's Rule of Five Hydrogen bonding Drug-likeness

Molecular Weight and Rotatable Bond Comparison as Determinants of Ligand Efficiency

The isopropylacetamide (MW 305.76, 4 rotatable bonds) is larger than the primary amide (MW 263.68, 2 rotatable bonds) and the acetic acid (MW 264.66, 3 rotatable bonds) [1]. The additional molecular weight of the target compound corresponds solely to the isopropyl group, which introduces a branched alkyl side chain. This structural increment increases molecular complexity and may confer greater shape complementarity to a hypothetical hydrophobic binding pocket, but it simultaneously increases molecular weight, which could be detrimental for ligand efficiency metrics. Without matched molecular pair analysis data or co-crystal structures, this comparison remains a structural observation rather than a demonstrated selectivity or potency advantage.

Ligand efficiency Fragment-based drug discovery Molecular complexity

Potential Research Application Scenarios for 2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide Based on Class-Level Evidence


Chemical Probe for Aldose Reductase Structure-Activity Relationship Expansion

The target compound shares the 6-oxopyrimidine-1-acetic acid scaffold with known aldose reductase inhibitors described in the Ellingboe et al. (1990) study [1]. Researchers aiming to expand the SAR of this chemotype beyond carboxylic acid and primary amide series may procure this isopropylamide derivative to explore whether a branched secondary amide retains or improves inhibitory potency against bovine or human aldose reductase in a standardized in vitro NADPH oxidation assay. This compound should be evaluated head-to-head with the corresponding carboxylic acid and primary amide to quantify any potency shift attributable to the isopropyl substitution.

Negative Control or Selectivity Tool in Elastase Inhibitor Screening

The patent literature identifies 1-pyrimidinylacetamide compounds as inhibitors of human leukocyte elastase (HLE) [2]. If the primary amide or acid derivatives have been established as active HLE inhibitors in a given laboratory, the isopropylamide variant may serve as a selectivity or steric tolerance probe. By comparing IC50 values against HLE and counter-screening against related serine proteases (e.g., cathepsin G, proteinase 3), researchers can determine whether the isopropyl group introduces selectivity that is absent in the smaller amide analogues.

Metabolic Stability Screening Panel Compound

Given that N-isopropyl amides are sometimes more resistant to amidase-mediated hydrolysis than primary amides, this compound could be included in a liver microsome or hepatocyte stability screening panel alongside its primary amide and ester analogues [1]. The outcome would provide direct experimental evidence on whether the isopropyl substitution improves metabolic half-life, which is a prerequisite for any in vivo application. Without such data, any claimed stability advantage is speculative.

Precursor or Intermediate for Diversity-Oriented Synthesis

The isopropylacetamide moiety can be further functionalized or used as a protecting group strategy in multi-step synthesis. Researchers who have experimentally validated that the isopropylamide intermediate offers superior crystallinity, ease of purification, or subsequent deprotection yield compared to the primary amide or acid intermediates may prefer this compound for scale-up synthesis [1]. However, this advantage must be demonstrated empirically in the specific synthetic route; no published comparative process chemistry data are available.

Quote Request

Request a Quote for 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.